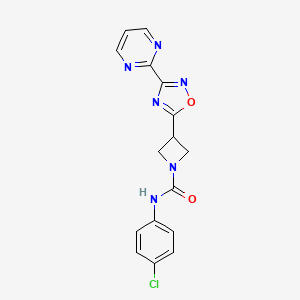
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a chlorophenyl moiety with a pyrimidin-2-yl substituted oxadiazole. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities due to their ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer properties of oxadiazole derivatives found that compounds similar to N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of oxadiazole derivatives against various bacterial strains. The synthesized compounds showed varying degrees of effectiveness, indicating potential for development into new antimicrobial agents .
- Molecular Docking Studies : Docking studies have elucidated the binding interactions between the compound and target proteins. These studies suggest that the oxadiazole moiety facilitates strong interactions with amino acid residues critical for enzyme function .
属性
IUPAC Name |
N-(4-chlorophenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c17-11-2-4-12(5-3-11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-1-7-19-13/h1-7,10H,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWCGFVPHGYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














